Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate
Description
Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H4Cl2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRXUHOHJWUIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene-3-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of chlorinating agents and the potential for hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the compound’s electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiophene compounds.
Ester Hydrolysis: The major product is 2-chloro-5-chlorosulfonylthiophene-3-carboxylic acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex thiophene derivatives, which are widely utilized in organic chemistry. Its reactivity is enhanced by the electrophilic nature of the chlorosulfonyl group, enabling it to undergo nucleophilic substitutions and other transformations.
Example Reactions
- Formation of Thiophene Derivatives : The compound can react with various nucleophiles to form new thiophene-based structures, which may exhibit enhanced properties for specific applications.
- Synthesis of Pharmaceuticals : It is used in the development of pharmaceutical compounds by facilitating the introduction of functional groups that can modulate biological activity.
Biological Applications
Antimicrobial Properties
Research indicates that methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate and its derivatives possess significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
| Bacillus subtilis | 0.35 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promising results in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
These findings suggest potential applications in cancer therapy, especially when used in combination with other therapeutic agents.
Pharmaceutical Development
This compound is being explored as a building block for various pharmaceuticals, particularly those targeting inflammatory pathways or pain relief mechanisms. Its ability to interact with biological molecules enables it to modulate biochemical pathways effectively.
Mechanism of Action
The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to alterations in enzyme activity and cellular signaling pathways, contributing to its observed biological effects.
Industrial Applications
In addition to its roles in research and development, this compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The unique properties imparted by its thiophene structure make it suitable for electronic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Combination Therapy : A study indicated enhanced efficacy when this compound was combined with sorafenib for treating liver cancer cells.
- In Vivo Studies : Animal model studies demonstrated therapeutic effects at lower doses without significant toxicity, while higher doses resulted in adverse effects.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-chlorosulfonylthiophene-2-carboxylate
- Methyl 2-chloro-5-chlorosulfonylthiophene-4-carboxylate
- Methyl 2-chloro-5-chlorosulfonylthiophene-5-carboxylate
Uniqueness
Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ringCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
Biological Activity
Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with chlorine and sulfonyl groups, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 307.56 g/mol.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
- Anti-inflammatory Effects : The sulfonyl group may play a crucial role in modulating inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases.
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in the inflammatory response. For instance, a study reported an IC50 value of against LOX, indicating strong inhibition compared to other compounds in its class .
Antimicrobial Activity
In vitro tests have shown that this compound possesses significant antimicrobial properties. It was effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from to .
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value of against breast cancer cells (MCF-7). Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways . -
Case Study on Anti-inflammatory Effects :
In an animal model of carrageenan-induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate?
The compound is synthesized via chlorosulfonation of methyl 5-chlorothiophene-2-carboxylate using chlorosulfonic acid. Critical parameters include:
- Temperature control : Maintain 0–5°C during chlorosulfonation to minimize side reactions.
- Purification : Recrystallization or column chromatography is required to achieve >95% purity.
- Yield optimization : Excess chlorosulfonic acid (1.5–2.0 equivalents) improves sulfonyl group introduction .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorosulfonyl at C5, methyl ester at C3) .
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions (SHELX software recommended for refinement) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (275.1 g/mol) .
Q. What are the common derivatives synthesized from this compound?
- Sulfonamides : React with amines (e.g., aliphatic/aromatic amines) under basic conditions.
- Sulfonates : Nucleophilic substitution with alcohols (e.g., methanol, ethanol) at the chlorosulfonyl group.
- Sulfones : Oxidation using H₂O₂ or mCPBA .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the reactivity of the chlorosulfonyl group?
The chloro and chlorosulfonyl groups activate the thiophene ring toward nucleophilic substitution by withdrawing electron density, stabilizing transition states. Computational studies (DFT) reveal:
- Charge distribution : Chlorosulfonyl group exhibits a partial positive charge (+0.32 e), enhancing electrophilicity.
- Reaction kinetics : Second-order rate constants for substitution with amines are 3–5× higher than non-activated analogs .
Q. What computational strategies predict biological interactions of derivatives?
Q. How to resolve contradictions in reported reaction yields for sulfonamide derivatives?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to THF.
- Base selection : Et₃N outperforms NaHCO₃ in deprotonating amines for substitution.
- Validation : Replicate reactions under standardized conditions (e.g., 25°C, inert atmosphere) .
Data Interpretation and Methodological Challenges
Q. How to analyze competing reaction pathways during chlorosulfonation?
Use in-situ FTIR to monitor intermediate formation:
- Key intermediates : Sulfonic acid (detected at 1180 cm⁻¹) and sulfonyl chloride (1370 cm⁻¹).
- Byproduct mitigation : Excess ClSO₃H reduces thiophene ring oxidation byproducts .
Q. What strategies validate crystal structure refinements of derivatives?
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals.
- Hydrogen bonding analysis : Graph set notation (e.g., R₂²(8) motifs) to classify packing patterns.
- Validation tools : CheckCIF for ADDSYM alerts .
Comparative Studies and Functional Analysis
Q. How do structural modifications (e.g., methyl vs. ethyl esters) alter physicochemical properties?
| Property | Methyl Ester Derivative | Ethyl Ester Derivative |
|---|---|---|
| LogP | 2.8 | 3.2 |
| Melting Point (°C) | 146–150 | 130–135 |
| Reactivity | Higher (steric hindrance) | Moderate |
| Data from PubChem and CAS Common Chemistry highlight substituent effects on hydrophobicity and thermal stability . |
Q. What are the limitations in studying oxidation pathways of this compound?
- Side reactions : Over-oxidation to sulfonic acids occurs at >50°C.
- Analytical challenges : LC-MS/MS is required to distinguish sulfoxide (m/z 291.0) and sulfone (m/z 307.0) products.
- Mitigation : Use stoichiometric oxidants (e.g., NaIO₄) at 0°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
